molecular formula C24H36N4O2S B6577051 N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2,4,6-trimethylbenzene-1-sulfonamide CAS No. 946316-87-6

N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2,4,6-trimethylbenzene-1-sulfonamide

Cat. No.: B6577051
CAS No.: 946316-87-6
M. Wt: 444.6 g/mol
InChI Key: LRRMORXQIKKQAC-UHFFFAOYSA-N
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Description

The compound N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2,4,6-trimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a dimethylaminophenyl group and a 4-methylpiperazine moiety. Sulfonamides are widely studied for their diverse pharmacological and material science applications, particularly due to their tunable electronic properties and hydrogen-bonding capabilities. This compound’s structural complexity, with dual aromatic systems and a piperazine side chain, distinguishes it from simpler sulfonamide analogs. Below, we provide a detailed comparison with structurally related sulfonamides, emphasizing substituent effects, physicochemical properties, and synthesis strategies.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N4O2S/c1-18-15-19(2)24(20(3)16-18)31(29,30)25-17-23(28-13-11-27(6)12-14-28)21-7-9-22(10-8-21)26(4)5/h7-10,15-16,23,25H,11-14,17H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRMORXQIKKQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2,4,6-trimethylbenzene-1-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, a dimethylamino moiety, and a piperazine ring, contributing to its biological activity. The molecular formula is C22H30N4O3C_{22}H_{30}N_{4}O_{3}, with a molecular weight of 426.6 g/mol. The presence of the sulfonamide group is particularly significant as sulfonamides are known for their antimicrobial properties.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or bacterial cell wall synthesis, leading to antimicrobial effects.
  • Receptor Interaction : It may interact with various receptors in the body, affecting neurotransmission and potentially offering therapeutic benefits in pain management or psychiatric disorders.
  • Calcium Channel Modulation : Similar sulfonamide derivatives have shown interactions with calcium channels, influencing cardiovascular functions such as perfusion pressure and coronary resistance .

Antimicrobial Activity

Sulfonamide derivatives have historically been used as antibiotics. Studies suggest that this compound could exhibit similar properties. For instance:

  • In vitro Studies : Laboratory experiments indicate that the compound can inhibit the growth of various bacterial strains by targeting folic acid synthesis pathways.

Cardiovascular Effects

Research on related sulfonamide compounds has shown significant effects on cardiovascular parameters:

  • Perfusion Pressure : In isolated rat heart models, certain benzene sulfonamides demonstrated a decrease in perfusion pressure and coronary resistance . This suggests potential applications in managing hypertension or other cardiovascular conditions.

Case Studies

  • Study on Cardiovascular Impact : A study evaluated the effects of 4-(2-aminoethyl)-benzenesulfonamide on perfusion pressure using an isolated rat heart model. Results indicated a time-dependent decrease in perfusion pressure compared to controls . This finding underscores the potential for developing cardiovascular drugs based on this compound's structure.
  • Antimicrobial Efficacy : Another study explored various sulfonamide derivatives' antimicrobial properties against gram-positive and gram-negative bacteria. The results highlighted that modifications in the piperazine ring could enhance antibacterial activity .

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption and Distribution : Theoretical models predict favorable absorption characteristics due to its lipophilicity.
  • Metabolism : It is essential to investigate whether this compound interacts with cytochrome P450 enzymes, as this could influence its metabolism and efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structure includes a 2,4,6-trimethylbenzenesulfonamide core linked to a dimethylaminophenyl group and a 4-methylpiperazine side chain. Key comparisons with analogs include:

Compound Name Key Substituents Functional Impact Reference
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide Bromopyrimidine, morpholine, methoxyphenyl Bromine enhances electrophilicity; morpholine increases polarity.
(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide Naphthalene, methoxyphenyl Bulky naphthalene improves lipophilicity; methoxy modulates electron density.
N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide Bromopyrimidine, piperidine, methoxyphenyl Piperidine enhances basicity; bromine aids in crystallinity.
  • Dimethylaminophenyl vs.
  • 4-Methylpiperazine vs. Morpholine/Piperidine : The piperazine moiety introduces two nitrogen atoms, enabling stronger hydrogen bonding and protonation at physiological pH compared to morpholine (one oxygen) or piperidine (one nitrogen) .

Physicochemical Properties

  • Crystallinity : Bromine-substituted analogs (e.g., –6) exhibit strong intermolecular interactions (e.g., C–H···π, halogen bonding), aiding crystallization . The target compound’s trimethylbenzenesulfonamide core may promote similar packing efficiency.

Spectroscopic Characterization

  • NMR: The dimethylamino group’s protons are expected to resonate upfield (δ ~2.8–3.2 ppm) compared to methoxy signals (δ ~3.7–3.9 ppm) in analogs .
  • Mass Spectrometry : The molecular ion peak of the target compound would differ significantly from brominated analogs (e.g., : [M+H]+ at m/z 563 vs. target compound ~500–550 range).
  • IR: Sulfonamide S=O stretches (~1350–1150 cm⁻¹) are consistent across analogs, but the dimethylamino group may introduce N–H bending modes near 1600 cm⁻¹ .

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